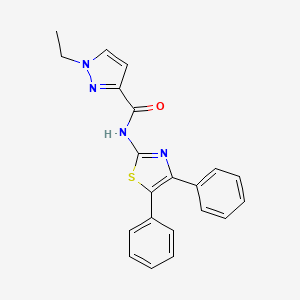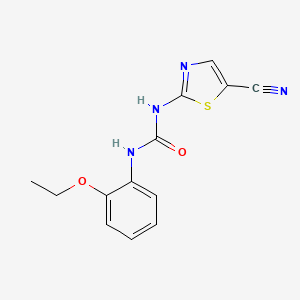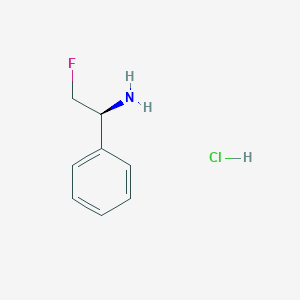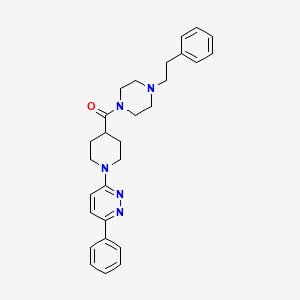
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)morpholine (4-TMM) is a boron-containing heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. 4-TMM is a versatile compound that can be used as a ligand, catalyst, and reagent in various chemical reactions. It has also been used in medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Potent Compounds
The molecule has been utilized in the synthesis of compounds with antimicrobial and anti-TB activities. For instance, a study synthesized 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, demonstrating significant anti-TB activity and superior antimicrobial properties, highlighting its potential in drug discovery and pharmaceutical research (Mamatha S.V et al., 2019).
Neurokinin-1 Receptor Antagonists
In the field of neuropharmacology, compounds synthesized using this molecule have shown promising results as neurokinin-1 (NK-1) receptor antagonists, suitable for intravenous and oral administration. This application is significant for developing treatments for conditions like depression and emesis, showcasing the compound's versatility in generating pharmacologically active agents (T. Harrison et al., 2001).
Ionic Liquids for Green Chemistry
The molecule is also used in the synthesis of ionic liquids, contributing to green chemistry by producing solvents with moderate or low toxicity. These solvents are promising for dissolving biomass, highlighting an environmentally friendly application of this chemical in synthesizing new materials with potential industrial applications (J. Pernak et al., 2011).
Dopamine Receptor Antagonists
It has been instrumental in developing chiral alkoxymethyl morpholine analogs as potent and selective dopamine D4 receptor antagonists. This research underscores the molecule's role in discovering new treatments for psychiatric disorders, demonstrating its impact on neuropharmacological drug development (Jonathan O Witt et al., 2016).
Antidepressant Properties
Research involving the synthesis and pharmacological study of compounds like YM992, which exhibits selective serotonin reuptake inhibition and 5-HT2A receptor antagonism, indicates the molecule's contribution to developing novel antidepressants. This application is crucial for addressing mental health disorders, providing new avenues for therapeutic intervention (H. Takeuchi et al., 1997).
Propiedades
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO3/c1-10(2)11(3,4)16-12(15-10)9-13-5-7-14-8-6-13/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULANVZCNXJDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2727391.png)
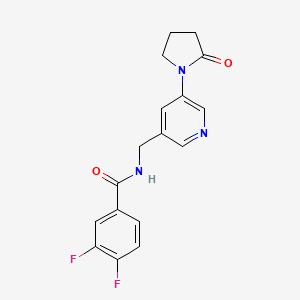
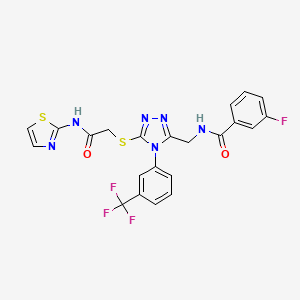
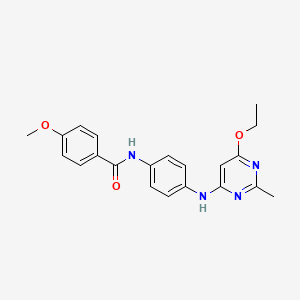
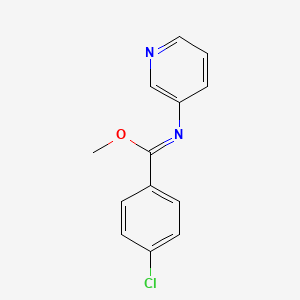
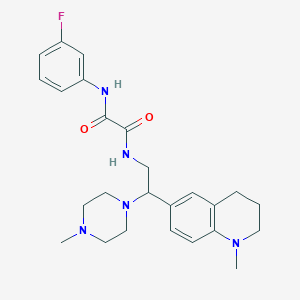
![2-Chloro-1-[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl]piperazin-1-yl]propan-1-one](/img/structure/B2727400.png)
![7-bromo-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2727404.png)
![(5-chloro-2-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727405.png)
